![molecular formula C10H11NO B1281365 2-(Benzofuran-3-yl)ethanamine CAS No. 27404-31-5](/img/structure/B1281365.png)
2-(Benzofuran-3-yl)ethanamine
Overview
Description
2-(Benzofuran-3-yl)ethanamine is a compound that belongs to the class of organic compounds known as benzofurans . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives have been synthesized using various methods. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the use of hypervalent iodine reagents for the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans .Molecular Structure Analysis
The molecular structure of 2-(Benzofuran-3-yl)ethanamine is represented by the Inchi Code: 1S/C10H11NO.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7H,5-6,11H2;1H .Chemical Reactions Analysis
Benzofuran compounds undergo various chemical reactions. For instance, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones provides benzofuran derivatives . Another reaction involves the hydroalkoxylation of ortho-alkynylphenols catalyzed by indium (III) halides to afford benzo[b]furans .Scientific Research Applications
Pharmaceutical Research: Anticancer Activity
2-(Benzofuran-3-yl)ethanamine has been studied for its potential anticancer properties. A series of benzofuran derivatives have shown activity against human ovarian cancer cell lines, such as A2780 . The compound’s ability to inhibit cancer cell growth makes it a candidate for further drug development and cancer treatment research.
Antiviral Drug Development
Benzofuran compounds, including 2-(Benzofuran-3-yl)ethanamine, have been identified with anti-hepatitis C virus activity. This suggests a potential application in developing antiviral drugs, particularly for treating hepatitis C .
Synthetic Chemistry: Ring Construction
In synthetic chemistry, 2-(Benzofuran-3-yl)ethanamine serves as a building block for constructing complex benzofuran rings. Novel methods, such as free radical cyclization cascades, have been employed to synthesize polycyclic benzofuran compounds .
Molecular Modeling and Simulation
The compound is used in computational chemistry for molecular modeling and simulations. Programs like Amber and GROMACS utilize benzofuran derivatives for creating visualizations and understanding molecular interactions .
Mechanism of Action
Target of Action
2-(Benzofuran-3-yl)ethanamine is a benzofuran derivative, a class of compounds that are ubiquitous in nature It is known that these compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets leading to their diverse pharmacological activities . For instance, some benzofuran derivatives have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .
Biochemical Pathways
Benzofuran derivatives are known to interact with a wide range of biochemical pathways due to their diverse biological activities . For example, some benzofuran derivatives have been found to have anti-hepatitis C virus activity, suggesting they may interact with viral replication pathways .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is a blood-brain barrier permeant . The compound’s lipophilicity (Log Po/w) is 2.0, indicating it is likely to be well-absorbed and distributed in the body .
Result of Action
Benzofuran derivatives are known to have diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may induce changes in cell proliferation, oxidative stress responses, and viral replication.
Action Environment
Safety and Hazards
Future Directions
Benzofuran compounds, including 2-(Benzofuran-3-yl)ethanamine, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research will likely focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .
properties
IUPAC Name |
2-(1-benzofuran-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHYFMQXSNIAMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497453 | |
Record name | 2-(1-Benzofuran-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzofuran-3-yl)ethanamine | |
CAS RN |
27404-31-5 | |
Record name | 2-(1-Benzofuran-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzo[b]furan-3-ylethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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